molecular formula C22H21NO5 B12924475 (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12924475
M. Wt: 379.4 g/mol
InChI Key: SPOXFTFFXPHVFI-IBGZPJMESA-N
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Description

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a fluorenylmethyl group and a pyrrolidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a fluorenylmethyl derivative with a pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced techniques such as chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing bioactive molecules. Researchers study its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The fluorenylmethyl and pyrrolidine groups are known to contribute to the compound’s activity, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorenylmethyl derivatives and pyrrolidine-based molecules. Examples include:

  • (S)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
  • ®-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

Uniqueness

What sets (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate apart is its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C22H21NO5/c1-2-27-21(25)19-11-12-20(24)23(19)22(26)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3/t19-/m0/s1

InChI Key

SPOXFTFFXPHVFI-IBGZPJMESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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